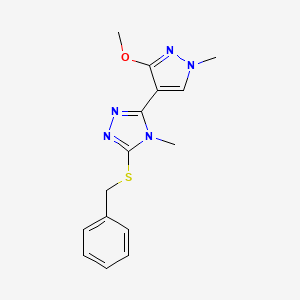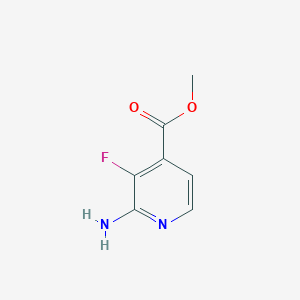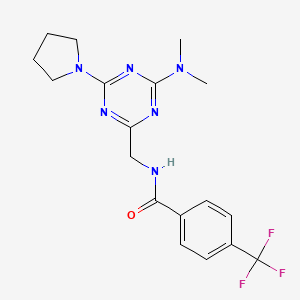
3-((1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazolidine-2,4-diones, a key motif in this compound, can be achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization reaction. This method utilizes atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions, providing a novel and convenient access to various oxazolidine-2,4-diones (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through spectroscopic methods and X-ray crystallography, revealing detailed insights into their conformational and stereochemical features. For instance, compounds with related structures demonstrate crystallization in specific forms, with precise measurements of bond lengths and angles that contribute to their overall molecular geometry (Barakat et al., 2016).
Chemical Reactions and Properties
Compounds containing oxazolidine-2,4-dione and related moieties can undergo a variety of chemical reactions. For example, reactions with N-methyl-1,2,4-triazoline-3,5-dione and other reagents can result in the formation of meso-ionic compounds and undergo rearrangements to diazetidines, showcasing the diverse reactivity and potential for synthesis of novel compounds (Kim & O’Shea, 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are closely tied to their molecular structures. The planarity of the oxazolidine ring and the conformational relationship between different moieties within the molecule, such as the cyclopropane and benzene rings, can significantly influence these properties (Sun et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the potential applications of these compounds. The unique structural features, such as the presence of fluorophenyl and cyclopropane groups, contribute to their distinct chemical behaviors, offering opportunities for the development of new chemical entities with desired functionalities (Feskov et al., 2019).
Aplicaciones Científicas De Investigación
Famoxadone and Agricultural Fungicide Development
Famoxadone is an example of an oxazolidinone derivative that has been commercialized as an agricultural fungicide. It exemplifies the potential of oxazolidinones in controlling plant pathogens across a broad range of crops. The development of famoxadone underscores the oxazolidinone class's significance in discovering new fungicides with applications in agriculture (Sternberg et al., 2001).
Synthesis and Antimicrobial Activity
Oxazolidinones have been recognized for their diverse biological activities. A study on the synthesis of oxazolidinone derivatives revealed their potential as antimicrobial agents. This suggests that modifications of the oxazolidinone core structure, similar to the specified molecule, could lead to new antimicrobial compounds (Devi et al., 2013).
Versatile Synthesis for Medical Chemistry
The synthesis of 1,3-oxazolidine-2,4-diones showcases the versatility of this class in medical chemistry. A study demonstrated a new approach to synthesizing these compounds, highlighting their importance in creating molecules with potential therapeutic applications (Merino et al., 2010).
Novel Antibacterial Agents
Research into the development of new antibacterial agents has explored the use of azetidinyl and oxazolidinone derivatives. One study found that certain compounds with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group displayed potent antibacterial activities, suggesting the potential of structurally related compounds in combating bacterial infections (Kuramoto et al., 2003).
Oxazolidinones in Drug Development
Oxazolidinones, including those with modifications to the core structure, have been explored for their potential in drug development, particularly as antibacterial agents. Their unique mechanism of action, involving bacterial protein synthesis inhibition, showcases the broader applications of this class in developing new therapeutic agents (Zurenko et al., 1996).
Propiedades
IUPAC Name |
3-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c18-13-3-1-12(2-4-13)17(5-6-17)15(22)19-7-11(8-19)9-20-14(21)10-24-16(20)23/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPEOYPMZGRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)




![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)






![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)